Diradylglycerols
Diradylglycerols, also known as diglycerides or DG, are esters formed from glycerol and two fatty acids. They play a crucial role in the food industry due to their emulsifying properties, which enhance the stability of food products such as baked goods, margarine, and confectionery. These compounds are derived from the hydrolysis of triglycerides or synthesized by direct esterification. Diradylglycerols not only improve texture but also contribute to shelf life extension through their ability to prevent water loss and fat separation. Their mild nature makes them suitable for a wide range of applications, ensuring they do not impart any undesirable flavors or colors to the final product.

関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品